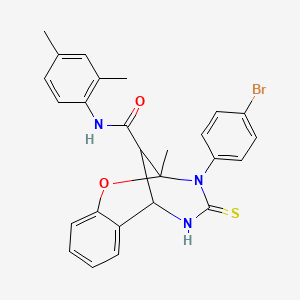![molecular formula C22H19Cl2F3N4O3 B11216533 N-(2,5-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11216533.png)
N-(2,5-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide, often referred to as Compound X , is a complex heterocyclic compound with a unique structure. Let’s break down its name:
N-(2,5-dichlorophenyl): Indicates the presence of a dichlorophenyl group attached to the nitrogen atom.
5-(3,4-dimethoxyphenyl): Refers to the 3,4-dimethoxyphenyl substituent at position 5.
7-(trifluoromethyl): Indicates a trifluoromethyl group at position 7.
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide: Describes the fused pyrazolo[1,5-a]pyrimidine ring system with a carboxamide group at position 2.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for Compound X, but one common approach involves the cyclization of appropriate precursors. For example:
Condensation Reaction: Starting from 2,5-dichloroaniline and 3,4-dimethoxybenzaldehyde, a condensation reaction forms an intermediate imine.
Cyclization: The imine undergoes cyclization with trifluoroacetic anhydride to form the pyrazolo[1,5-a]pyrimidine core.
Carboxamide Formation: Finally, the carboxamide group is introduced using appropriate reagents.
Industrial Production:: Industrial-scale production typically involves multistep processes, optimization, and purification to achieve high yields.
Chemical Reactions Analysis
Compound X participates in various chemical reactions:
Oxidation: It can be oxidized to form its corresponding N-oxide.
Reduction: Reduction of the nitro group (if present) yields the corresponding amine.
Substitution: Halogen atoms can be substituted with other functional groups.
Major Products: These reactions lead to derivatives with altered properties, such as improved solubility or bioactivity.
Scientific Research Applications
Compound X finds applications in:
Medicine: Investigated as a potential drug candidate due to its unique structure and potential biological activities.
Chemical Biology: Used as a probe to study specific molecular pathways.
Industry: Employed in material science or catalysis due to its heterocyclic scaffold.
Mechanism of Action
The exact mechanism of action remains an active area of research. studies suggest that Compound X interacts with specific receptors or enzymes, modulating cellular processes.
Comparison with Similar Compounds
Compound X stands out due to its fused pyrazolo[1,5-a]pyrimidine ring system and trifluoromethyl group. Similar compounds include Compound Y) and Compound Z), but their structures lack the unique features of Compound X.
Properties
Molecular Formula |
C22H19Cl2F3N4O3 |
|---|---|
Molecular Weight |
515.3 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C22H19Cl2F3N4O3/c1-33-17-6-3-11(7-18(17)34-2)14-9-19(22(25,26)27)31-20(28-14)10-16(30-31)21(32)29-15-8-12(23)4-5-13(15)24/h3-8,10,14,19,28H,9H2,1-2H3,(H,29,32) |
InChI Key |
BVHUSFIDSNFXSP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(N3C(=CC(=N3)C(=O)NC4=C(C=CC(=C4)Cl)Cl)N2)C(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-6-bromo-2-[(4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B11216451.png)

methanone](/img/structure/B11216458.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11216459.png)
![7-(4-chlorophenyl)-N-(2,2-dimethoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11216460.png)
![N-[(2-chlorophenyl)methyl]-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11216469.png)
![2-[(3-chlorobenzyl)sulfanyl]-3-(2-phenylethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11216470.png)
![1-(3-chlorophenyl)-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11216479.png)
![7-Ethoxy-2,5-bis(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11216483.png)
![3-[4-(difluoromethoxy)phenyl]-3-hydroxy-1-(3-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11216486.png)
![N-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11216493.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B11216510.png)
![7-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11216520.png)
![N-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11216531.png)
